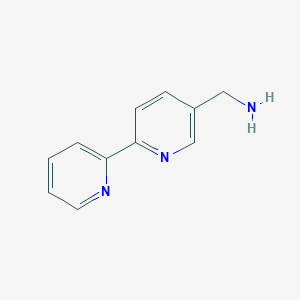

2,2'-Bipyridin-5-ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-pyridin-2-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSGCLPSBBEIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432176 | |

| Record name | 1-([2,2'-Bipyridin]-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220339-96-8 | |

| Record name | 1-([2,2'-Bipyridin]-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of 2,2'-Bipyridin-5-ylmethanamine: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of 2,2'-Bipyridin-5-ylmethanamine, a functionalized bipyridine derivative of significant interest to researchers in medicinal chemistry, materials science, and catalysis. While a dedicated CAS number for this specific compound is not readily found in major chemical databases, this guide provides detailed information on its synthesis, characterization, and potential applications, with a focus on its key precursor, 5-(bromomethyl)-2,2'-bipyridine.

Core Identifiers and the Precursor Landscape

Direct searches for "this compound" do not yield a specific CAS number, suggesting it is not a commercially cataloged chemical. However, its synthesis is readily achievable from the commercially available precursor, 5-(bromomethyl)-2,2'-bipyridine . Understanding the properties of this precursor is therefore critical.

Table 1: Identifiers for Key Compounds

| Compound Name | CAS Number | PubChem CID | Molecular Formula | InChIKey |

| 5-(Bromomethyl)-2,2'-bipyridine | 98007-15-9 | 10332278 | C₁₁H₉BrN₂ | BUYHNPMBJRJUPJ-UHFFFAOYSA-N |

| This compound (Target Compound) | Not Available | Not Available | C₁₁H₁₁N₃ | Not Available |

Synthesis of this compound: A Self-Validating Protocol

The primary route to obtaining this compound involves the nucleophilic substitution of the bromine atom in 5-(bromomethyl)-2,2'-bipyridine with an amine source. The Gabriel synthesis is a well-established and reliable method for this transformation, minimizing the formation of over-alkylated byproducts.

Experimental Protocol: Gabriel Synthesis of this compound

This protocol describes a robust method for the synthesis of the title compound from its bromomethyl precursor.

Step 1: Formation of the Phthalimide Adduct

-

In a round-bottom flask, dissolve 5-(bromomethyl)-2,2'-bipyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the N-((2,2'-bipyridin-5-yl)methyl)phthalimide.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

Causality: The use of potassium phthalimide as the nitrogen source prevents the over-alkylation that can occur with ammonia or primary amines. DMF is an excellent polar aprotic solvent for this S_N2 reaction, facilitating the dissolution of the reactants and promoting the reaction rate.

Step 2: Hydrazinolysis of the Phthalimide

-

Suspend the dried N-((2,2'-bipyridin-5-yl)methyl)phthalimide in ethanol or a mixture of ethanol and tetrahydrofuran (THF).

-

Add hydrazine hydrate (2.0-5.0 eq) to the suspension.

-

Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

Purify the product by column chromatography on silica gel.

Causality: Hydrazine effectively cleaves the phthalimide group, releasing the desired primary amine. The choice of excess hydrazine ensures the complete reaction. The workup procedure is designed to remove the phthalhydrazide byproduct and any remaining impurities.

Figure 1: Synthetic workflow for this compound via the Gabriel synthesis.

Physicochemical Properties and Characterization

While experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison to analogous compounds like 2-(aminomethyl)pyridine.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature.[1][2] |

| Boiling Point | Expected to be high, likely above 200 °C, due to the bipyridine core and the primary amine group which allows for hydrogen bonding.[1][2] |

| Solubility | Expected to be soluble in water and common organic solvents such as ethanol and methanol.[1] |

| Reactivity | The primary amine group is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and Schiff base formation. The pyridine nitrogen atoms are basic and can be protonated or coordinate to metal ions.[1] |

Characterization: Standard analytical techniques would be used to confirm the structure and purity of the synthesized compound, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.

Applications in Research and Drug Development

The 2,2'-bipyridine scaffold is a cornerstone in coordination chemistry and has found extensive use in various fields. The introduction of a methylamine functional group at the 5-position opens up new avenues for its application.

Ligand for Metal Complexes

2,2'-Bipyridine and its derivatives are renowned for their ability to form stable complexes with a wide range of metal ions.[3][4] The aminomethyl group in this compound can act as an additional coordination site or be further functionalized to introduce other ligating moieties. These metal complexes have potential applications in:

-

Catalysis: As catalysts for various organic transformations.[5]

-

Luminescent Materials: For use in OLEDs and chemical sensors.

-

Anticancer Agents: Metal complexes of bipyridines have shown promising cytotoxic activity against various cancer cell lines.[6]

Building Block in Supramolecular Chemistry

The rigid structure of the bipyridine unit combined with the reactive amine handle makes this compound an excellent building block for the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers.[7]

Role in Drug Discovery

Functionalized bipyridines are privileged structures in medicinal chemistry. The aminomethyl group provides a key attachment point for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs. Potential therapeutic areas include the development of novel anticancer, antiviral, and antimicrobial agents.

Figure 2: Potential applications of this compound.

Safety and Handling

As a novel compound, a full toxicological profile for this compound is not available. However, based on related compounds, appropriate safety precautions should be taken. The precursor, 5-(bromomethyl)-2,2'-bipyridine, is a hazardous substance. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a versatile and valuable, yet underexplored, building block for chemical synthesis and drug discovery. While not commercially available, its straightforward synthesis from 5-(bromomethyl)-2,2'-bipyridine makes it accessible to the research community. The unique combination of a bidentate chelating bipyridine core and a reactive primary amine functional group provides a powerful platform for the development of novel catalysts, materials, and therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the potential of this promising compound.

References

-

Matrix Fine Chemicals. [2,2'-BIPYRIDINE]-5,5'-DIAMINE. [Link]

-

PubChem. 2,2'-Bipyridine, 5-(bromomethyl)-. [Link]

-

ResearchGate. Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. [Link]

-

Pipzine Chemicals. 2-Aminomethylpyridine Supplier & Manufacturer in China. [Link]

-

Pipzine Chemicals. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. [Link]

- Janiak, C., Deblon, S., & Wu, H. P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines.

- Al-Otaibi, J. S., Al-Zahrani, A. A., Al-Ghamdi, M. A., & El-Sayed, M. Y. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Molecules, 29(9), 2085.

-

PubChem. 2,2'-Bipyridine. [Link]

-

Organic Syntheses. 5-methyl-2,2'-bipyridine. [Link]

-

Loughborough University Research Repository. Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. [Link]

-

PubChem. 5,5'-Dibromo-2,2'-bipyridine. [Link]

-

PubChem. (2,2'-Bipyridine)-5-carboxylic acid. [Link]

-

ResearchGate. Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. [Link]

- Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(15), 2829.

-

Beilstein Journals. Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. [Link]

-

PubChem. 5-Methyl-2,2'-bipyridine. [Link]

Sources

- 1. 2-Aminomethylpyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 2. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]

- 3. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations [beilstein-journals.org]

- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 6. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ac1.hhu.de [ac1.hhu.de]

"2,2'-Bipyridin-5-ylmethanamine" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Bipyridin-5-ylmethanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound. As a functionalized derivative of the ubiquitous 2,2'-bipyridine (bpy) ligand, understanding its three-dimensional architecture is paramount for predicting and controlling its behavior in coordination chemistry, catalysis, and materials science. We will explore the intrinsic conformational preferences of the bipyridine core, the influence of the 5-aminomethyl substituent, and the energetic landscape governing its rotational isomers. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers and drug development professionals a robust framework for investigating this and related molecular systems.

The 2,2'-Bipyridine Scaffold: A Privileged Ligand Core

The 2,2'-bipyridine unit is a cornerstone of coordination chemistry, renowned for its ability to form stable chelate complexes with a vast array of metal ions.[1][2] These complexes are integral to applications ranging from photoluminescent materials and solar energy conversion to homogeneous catalysis and analytical reagents.[1][3] The functionality of any bipyridine-based system is fundamentally dictated by the geometry of its two interconnected pyridine rings. This geometry is primarily defined by the torsional or dihedral angle around the central C2-C2' bond, which gives rise to two principal conformations: transoid and cisoid.

-

Transoid Conformation: In its free, uncoordinated state, 2,2'-bipyridine preferentially adopts a planar trans conformation, where the nitrogen atoms point in opposite directions.[2][4] This arrangement minimizes steric repulsion between the hydrogen atoms at the 3 and 3' positions and the electrostatic repulsion between the nitrogen lone pairs.

-

Cisoid Conformation: For the bipyridine to act as a chelating ligand, it must rotate into a cis conformation, bringing the nitrogen lone pairs into proximity for simultaneous coordination to a metal center.[2] This conformation is energetically less favorable than the trans form, and the energy required to achieve it, known as the strain energy of coordination, is a key thermodynamic parameter.[4]

The introduction of substituents onto the bipyridine rings can significantly alter the energy balance between these conformers and the barrier to their interconversion.

Molecular Architecture of this compound

The subject of this guide, this compound, incorporates a flexible aminomethyl (-CH₂NH₂) group at the 5-position of one pyridine ring. This substituent introduces several important structural features:

-

The Bipyridine Core: The central C2-C2' bond remains the primary axis of rotation, governing the overall transoid vs. cisoid conformation.

-

The Aminomethyl Linker: Two additional single bonds, C5-C(H₂) and C(H₂)-N, introduce further rotational degrees of freedom.

-

Functional Handle: The terminal amine group (-NH₂) provides a site for hydrogen bonding (both as a donor and acceptor) and a nucleophilic center for further chemical modification.

The key to understanding this molecule's role as a ligand lies in characterizing the interplay between these rotational degrees of freedom.

Caption: Key rotational degrees of freedom in this compound.

Conformational Energetics: A Deeper Dive

The overall stability and reactivity of this compound are governed by its potential energy surface. Understanding the relative energies of its conformers and the barriers separating them is crucial.

The Bipyridine Core Rotation (τ1)

For the unsubstituted 2,2'-bipyridine, the planar trans conformation (dihedral angle of 180°) represents the global energy minimum. The fully eclipsed planar cis conformation (0°) is a high-energy state due to severe steric clashes between the C3-H and C3'-H bonds and lone-pair repulsion.[5] The molecule must adopt a slightly non-planar cisoid geometry to function as a ligand. Quantum chemical calculations have shown that the energy barrier for rotation around the C2-C2' bond is influenced by a delicate balance of steric repulsion, conjugation, and weak intramolecular interactions.[6][7]

The aminomethyl group at the 5-position is not expected to introduce significant steric hindrance to the core rotation, unlike substituents at the 6 or 6' positions. However, its electronic influence (as a weak electron-donating group) can subtly modify the electronic structure of the pyridine ring, potentially lowering the rotational barrier compared to the unsubstituted parent compound.

The Aminomethyl Group Conformation (τ2, τ3)

The rotations around the C5-CH₂ (τ2) and CH₂-NH₂ (τ3) bonds are expected to have much lower energy barriers than the inter-ring rotation. The preferred conformation will likely be one that minimizes steric interactions with the hydrogen atom at the C4 position of the pyridine ring. The amine group itself can also rotate, with its orientation influencing its accessibility for intermolecular hydrogen bonding, which is a critical factor in the design of supramolecular structures and crystal engineering.

Caption: A qualitative potential energy diagram for rotation around the C2-C2' bond (τ1).

Methodologies for Structural and Conformational Analysis

A multi-pronged approach combining experimental techniques and computational modeling is essential for a complete understanding of this compound's structure.

Experimental Protocols

This technique provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, angles, and the conformation adopted within the crystal lattice.

Causality: The choice of solvent systems for crystallization is critical. The goal is to find conditions where the molecule's solubility decreases slowly upon cooling or solvent evaporation, promoting the formation of well-ordered, single crystals rather than amorphous precipitate. The aminomethyl group's ability to form hydrogen bonds may be leveraged by using protic solvents.

Step-by-Step Methodology:

-

Purification: Ensure the sample of this compound is of high purity (>98%) using techniques like column chromatography or recrystallization.

-

Solvent Screening: In parallel, test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and binary mixtures).

-

Crystal Growth:

-

Slow Evaporation: Prepare a nearly saturated solution in a suitable volatile solvent (e.g., dichloromethane/methanol mixture) in a small vial. Cover the vial with a perforated cap to allow for slow evaporation over several days at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which the compound is poorly soluble (e.g., hexane). The vapor of the non-solvent will slowly diffuse into the solution, reducing solubility and inducing crystallization.

-

-

Crystal Mounting & Data Collection: Carefully select a well-formed single crystal and mount it on a goniometer head. Collect diffraction data using a modern X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

NOESY is a powerful NMR technique for determining spatial proximity between protons in a molecule, providing crucial insights into the dominant conformation in solution.

Causality: In the cisoid conformation, protons on one pyridine ring (e.g., H6) will be physically close to protons on the other ring (e.g., H6'). This proximity will generate a cross-peak in the NOESY spectrum. The absence or weakness of such a peak is strong evidence for a predominantly transoid conformation in solution.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

-

Standard Spectra: Acquire standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon signals. A 2D COSY experiment is essential to confirm proton-proton scalar couplings within each ring.

-

NOESY Experiment Setup:

-

Choose a mixing time (τₘ) appropriate for a small molecule. A typical starting range is 300-800 ms. A series of experiments with varying mixing times can be beneficial.

-

Set the appropriate spectral widths and acquisition parameters to ensure good resolution.

-

-

Data Processing and Analysis:

-

Process the 2D data with appropriate window functions.

-

Analyze the resulting spectrum for cross-peaks. Pay close attention to the region connecting the aromatic protons of the two different pyridine rings.

-

The volume of the cross-peaks is proportional to r⁻⁶, where r is the distance between the protons. Quantitative analysis can provide estimates of inter-proton distances.

-

Computational Modeling Protocol

Computational modeling, particularly with Density Functional Theory (DFT), is indispensable for mapping the energy landscape of conformational changes.[8][9][10]

Causality: A PES scan systematically calculates the molecule's energy as a specific dihedral angle is rotated, while allowing all other geometric parameters to relax. This directly maps the energy profile, revealing the minima (stable conformers) and transition states (rotational barriers). The choice of functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311+G(d,p)) is a balance between computational cost and accuracy, with dispersion-corrected functionals being important for capturing weak intramolecular interactions.

Step-by-Step Methodology:

-

Initial Structure Generation: Build an initial 3D structure of this compound.

-

Geometry Optimization: Perform a full geometry optimization to find the nearest local energy minimum. It is advisable to start optimizations from both cisoid and transoid initial guesses to locate all relevant minima.

-

PES Scan Setup:

-

Select the C2-C2' dihedral angle (τ1) as the reaction coordinate.

-

Define the scan range, for example, from 0° to 180° (as the full 360° profile is symmetrical).

-

Specify a step size, typically 10-15°, for a balance of detail and computational time.

-

At each step of the scan, the selected dihedral angle is held fixed while all other parts of the molecule are allowed to geometrically optimize.

-

-

Analysis and Visualization:

-

Plot the calculated relative energy versus the dihedral angle to visualize the rotational profile.

-

Identify the global and local minima and the transition states. The energy difference between the highest transition state and the global minimum defines the rotational barrier.

-

Caption: Integrated workflow for the comprehensive analysis of molecular conformation.

Data Presentation

Quantitative data from these analyses should be presented clearly for comparison.

Table 1: Representative Torsional Energy Data (Hypothetical DFT Results)

| Conformation | Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Key Feature |

| Global Minimum | ~180° | 0.00 | Planar trans conformation |

| Transition State 1 | ~90° | +2.8 | Orthogonal pyridine rings |

| Local Minimum | ~40° | +1.5 | Non-planar cisoid conformation |

| Transition State 2 | 0° | +7.5 | Planar cis with steric clash |

Conclusion

The molecular structure and conformational flexibility of this compound are central to its function. While it is expected to exist predominantly in a low-energy transoid state as a free ligand, its ability to adopt a higher-energy cisoid conformation is essential for its primary role as a chelator in coordination chemistry. The aminomethyl substituent provides a valuable functional handle for hydrogen bonding and further derivatization, with its own conformational freedom adding another layer of structural complexity. The integrated experimental and computational workflows detailed in this guide provide a robust, self-validating system for elucidating the structural nuances of this molecule, enabling a more rational design of novel catalysts, functional materials, and therapeutic agents.

References

-

Housecroft, C. E., & Constable, E. C. (2016). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 21(8), 1032. [Link]

-

Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). 2,2′-Bipyridine. Retrieved January 27, 2026, from [Link]

-

Shen, W.-Z., Trötscher-Kaus, G., & Lippert, B. (2011). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions, 40(45), 12361-12369. [Link]

-

Schoonover, J. R., et al. (2013). Computational Modeling of the Triplet Metal-to-Ligand Charge-Transfer Excited-State Structures of Mono-Bipyridine–Ruthenium(II) Complexes and Comparisons to their 77 K Emission Band Shapes. Inorganic Chemistry, 52(4), 1845-1855. [Link]

-

Ross, D. A. W., et al. (2021). 6,6′-Ditriphenylamine-2,2′-bipyridine: Coordination Chemistry and Electrochemical and Photophysical Properties. Inorganic Chemistry, 60(15), 11469-11481. [Link]

-

Oelkers, B., et al. (2009). Towards allosteric receptors: adjustment of the rotation barrier of 2,2'-bipyridine derivatives. Chemistry – A European Journal, 15(11), 2571-2581. [Link]

-

Akyüz, S., & Akyüz, T. (2004). Vibrational Spectroscopic Investigation of 2,2'-Bipyridine Adsorbed on Loughlinite from Aqueous Suspensions. Asian Journal of Chemistry, 16(2), 735-742. [Link]

-

Janiak, C., Deblon, S., & Wu, H.-P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 29(19), 3341-3352. [Link]

-

Zhuravlev, F., & Balenkova, E. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]

-

Stilinović, V., et al. (2023). 2,2′-Bipyridine Derivatives as Halogen Bond Acceptors in Multicomponent Crystals. Crystals, 13(11), 1625. [Link]

-

Snoonover, J. R., et al. (2013). Computational modeling of the triplet metal-to-ligand charge-transfer excited-state structures of mono-bipyridine-ruthenium(II) complexes and comparisons to their 77 K emission band shapes. Inorganic Chemistry, 52(4), 1845-1855. [Link]

-

Akyüz, S., & Akyüz, T. (2004). Vibrational Spectroscopic Investigation of 2,2'-Bipyridine Adsorbed on Loughlinite from Aqueous Suspensions. ResearchGate. [Link]

-

De Cola, L., et al. (1993). Synthesis and co-ordination chemistry of 2,2′:4′,2″:6″,2‴-quaterpyridine, an asymmetric bridging ligand with inequivalent bipyridyl binding sites. Journal of the Chemical Society, Dalton Transactions, (12), 1903-1907. [Link]

-

Alkorta, I., et al. (2003). Detailed energy decomposition of the rotational barrier in 2,2′-bipyridine: A density functional study. ResearchGate. [Link]

-

Kim, J. Y., & Lee, J. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(24), 8042. [Link]

-

Schoonover, J. R., et al. (2013). Computational Modeling of the Triplet Metal-to-Ligand Charge-Transfer Excited-State Structures of Mono-Bipyridine-Ruthenium(II) Complexes and Comparisons to Their 77 K Emission Band Shapes. ResearchGate. [Link]

-

Hancock, J. M., et al. (2022). Synthesis and Coordination Chemistry of a Benzannulated Bipyridine: 6,6'-Biphenanthridine. Inorganic Chemistry, 61(36), 14353-14361. [Link]

-

Sharrad, C. A., et al. (2014). 6-(Tetrazol-5-yl)-2,2′-bipyridine: A highly selective ligand for the separation of lanthanides(III) and actinides(III). Research Explorer The University of Manchester. [Link]

-

Nudelman, A., et al. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(3), 80-86. [Link]

-

Tolstoy, P. M., et al. (2023). Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine. Molecules, 28(12), 4818. [Link]

-

Reiher, M., et al. (2002). Torsional barriers in biphenyl, 2,2′-bipyridine and 2-phenylpyridine. ResearchGate. [Link]

-

Klüfers, P., & Mayer, P. (2023). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. Inorganics, 11(12), 464. [Link]

-

Al-Massarani, S. M., et al. (2022). Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus. Molecules, 27(19), 6649. [Link]

Sources

- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 2. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Towards allosteric receptors: adjustment of the rotation barrier of 2,2'-bipyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational modeling of the triplet metal-to-ligand charge-transfer excited-state structures of mono-bipyridine-ruthenium(II) complexes and comparisons to their 77 K emission band shapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2,2'-Bipyridin-5-ylmethanamine: Pathways and Precursors

Introduction: The Significance of 2,2'-Bipyridin-5-ylmethanamine

2,2'-Bipyridine and its derivatives are foundational ligands in coordination chemistry, prized for their robust redox stability and the ease with which they can be functionalized.[1][2] The introduction of a methanamine group at the 5-position of the 2,2'-bipyridine scaffold yields this compound, a molecule of significant interest in the development of novel pharmaceuticals, functional materials, and catalytic systems. The aminomethyl moiety provides a versatile handle for further chemical modifications, such as peptide coupling or the formation of Schiff bases, enabling the construction of complex molecular architectures.[3][4] This guide provides an in-depth technical overview of the primary synthetic pathways to this compound, detailing the key precursors and the rationale behind the experimental choices.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals several logical disconnections and key intermediates. The primary target, the aminomethyl group, can be envisioned as arising from the reduction of a nitrile or an azide, or via the amination of a halomethyl derivative. These functional groups, in turn, are typically introduced onto a pre-formed 2,2'-bipyridine ring. The bipyridine core itself is most commonly assembled through the coupling of two functionalized pyridine rings.

This analysis points to three principal synthetic strategies, each starting from different key precursors:

-

Pathway A: Reduction of 2,2'-Bipyridine-5-carbonitrile.

-

Pathway B: Amination of 5-(Halomethyl)-2,2'-bipyridine.

-

Pathway C: Reductive amination of 2,2'-Bipyridine-5-carbaldehyde.

The following sections will explore each of these pathways in detail, providing field-proven insights and step-by-step protocols.

Pathway A: Synthesis via Reduction of 2,2'-Bipyridine-5-carbonitrile

This is arguably the most direct and frequently employed route. The core of this strategy lies in the synthesis of the key intermediate, 2,2'-Bipyridine-5-carbonitrile, followed by its reduction to the desired primary amine.

Diagram of Pathway A

Caption: Synthesis of this compound via nitrile reduction.

Step-by-Step Experimental Protocol

1. Synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile:

A common precursor is 2,2'-Bipyridine-5,5'-dicarbonitrile, which can be synthesized via the nickel-catalyzed homocoupling of 2-bromo-5-cyanopyridine.[5] This reaction is a variation of the Ullmann coupling and is effective for creating symmetrical bipyridines.[6][7]

-

Materials: 2-bromo-5-cyanopyridine, Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Zinc powder (Zn), Triphenylphosphine (PPh₃), Anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a dry, three-necked flask under an inert atmosphere (e.g., Argon), add NiCl₂·6H₂O (5 mol%), Zn powder (1.5 equivalents), and PPh₃ (10 mol%).

-

Add anhydrous DMF and stir the mixture to form the active Ni(0) catalyst.

-

Add 2-bromo-5-cyanopyridine (1 equivalent) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

-

Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purify the crude product by column chromatography on silica gel to yield 2,2'-Bipyridine-5,5'-dicarbonitrile.[5][8]

-

2. Selective Hydrolysis to 2,2'-Bipyridine-5-carbonitrile (if necessary):

While direct synthesis of mono-substituted bipyridines is possible through cross-coupling reactions, the symmetrical dinitrile is often a more accessible starting material.[9] One nitrile group can be selectively hydrolyzed to a carboxylic acid, which can then be removed.

-

Rationale: Controlled hydrolysis under acidic conditions can convert one of the nitrile groups to a carboxylic acid. This is a common transformation for dinitriles.[5]

3. Reduction of the Nitrile to the Amine:

The final step is the reduction of the nitrile group.

-

Choice of Reagent:

-

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like THF.

-

Catalytic Hydrogenation: Hydrogen gas in the presence of a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) is another effective method. This approach is often preferred for its milder conditions and easier work-up.

-

-

Procedure (using LiAlH₄):

-

In a dry flask under an inert atmosphere, suspend LiAlH₄ (1.5-2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,2'-Bipyridine-5-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by chromatography or crystallization.

-

Pathway B: Synthesis via Amination of 5-(Halomethyl)-2,2'-bipyridine

This pathway involves the formation of a reactive halomethyl intermediate, which is then displaced by an amine source. This is a versatile method as the halomethyl intermediate can react with a variety of nucleophiles.

Diagram of Pathway B

Caption: Synthesis of this compound via a halomethyl intermediate.

Step-by-Step Experimental Protocol

1. Synthesis of [2,2'-bipyridin]-5-ylmethanol:

The precursor alcohol can be prepared from the commercially available 5-methyl-2,2'-bipyridine.

-

Rationale: The methyl group is first oxidized to an aldehyde, which is then reduced to the alcohol. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic methyl groups. The subsequent reduction of the aldehyde to the alcohol is readily achieved with a mild reducing agent like sodium borohydride (NaBH₄) to avoid reduction of the pyridine rings.[10]

-

Procedure:

-

Oxidize 5-methyl-2,2'-bipyridine to 2,2'-bipyridine-5-carbaldehyde using SeO₂ in a suitable solvent like dioxane.

-

After purification, dissolve the aldehyde in methanol or ethanol.

-

Cool the solution to 0 °C and add NaBH₄ portion-wise.

-

Stir the reaction until the aldehyde is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry, concentrate, and purify to obtain [2,2'-bipyridin]-5-ylmethanol.[10]

-

2. Synthesis of 5-(Halomethyl)-2,2'-bipyridine:

The alcohol is converted to a more reactive leaving group, typically a chloride or bromide.

-

Choice of Reagent:

-

Procedure (using SOCl₂):

-

Dissolve [2,2'-bipyridin]-5-ylmethanol in a solvent like chloroform or dichloromethane.

-

Cool the solution to 0 °C and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature or gently reflux until the starting material is consumed.

-

Carefully quench the excess SOCl₂ with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry, and concentrate to yield the crude 5-(chloromethyl)-2,2'-bipyridine, which can be purified by chromatography.[10]

-

3. Amination of 5-(Halomethyl)-2,2'-bipyridine:

The final step is the nucleophilic substitution of the halide with an amine source.

-

Methods:

-

Direct Amination with Ammonia: Bubbling ammonia gas through a solution of the halide or using a concentrated solution of ammonia in an alcohol can directly yield the primary amine.

-

Gabriel Synthesis: This classic method involves reaction with potassium phthalimide followed by hydrolysis or hydrazinolysis to release the primary amine. This avoids over-alkylation.

-

Azide Method: Reaction with sodium azide (NaN₃) gives the corresponding azidomethyl intermediate. This is then reduced to the amine, typically by catalytic hydrogenation or with triphenylphosphine (Staudinger reaction). This is often a high-yielding and clean method.

-

-

Procedure (Azide Method):

-

Dissolve 5-(chloromethyl)-2,2'-bipyridine in a polar aprotic solvent like DMF.

-

Add sodium azide (1.1 equivalents) and heat the mixture (e.g., to 60-80 °C) until the reaction is complete.

-

Cool the mixture, pour into water, and extract the azide intermediate.

-

After purification, dissolve the azide in a solvent like methanol.

-

Add a catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere until the azide is fully reduced.

-

Filter the catalyst, concentrate the solvent, and purify the residue to obtain this compound.

-

Pathway C: Synthesis via Reductive Amination of 2,2'-Bipyridine-5-carbaldehyde

Reductive amination is a powerful one-pot method for forming amines from aldehydes or ketones. This pathway leverages the 2,2'-bipyridine-5-carbaldehyde intermediate, which is also a key component of Pathway B.

Diagram of Pathway C

Caption: Synthesis via one-pot reductive amination of the corresponding aldehyde.

Step-by-Step Experimental Protocol

1. Synthesis of 2,2'-Bipyridine-5-carbaldehyde:

This intermediate is prepared as described in Pathway B, Step 1, via the oxidation of 5-methyl-2,2'-bipyridine.[11]

2. One-Pot Reductive Amination:

-

Rationale: The aldehyde reacts with ammonia to form an imine in situ, which is then immediately reduced by a selective reducing agent present in the reaction mixture. This prevents the isolation of the often-unstable imine intermediate.

-

Choice of Reagent:

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB): These are mild reducing agents that are stable in weakly acidic conditions and selectively reduce imines in the presence of aldehydes.

-

Catalytic Hydrogenation: A mixture of the aldehyde, an ammonia source (like ammonium acetate), and a hydrogenation catalyst (e.g., Pd/C or Raney Nickel) under a hydrogen atmosphere can also effect the transformation.

-

-

Procedure (using NaBH₃CN):

-

Dissolve 2,2'-bipyridine-5-carbaldehyde in a suitable solvent, typically methanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

-

Adjust the pH to a weakly acidic range (pH 6-7) with acetic acid to promote imine formation.

-

Add sodium cyanoborohydride portion-wise to the stirring solution at room temperature.

-

Stir the reaction for 12-24 hours, monitoring by TLC.

-

Quench the reaction by adding an aqueous acid (e.g., HCl) to destroy excess borohydride (perform in a well-ventilated fume hood due to HCN gas evolution).

-

Make the solution basic with NaOH and extract the product with an organic solvent.

-

Dry the organic layers, concentrate, and purify the crude product to obtain this compound.

-

Quantitative Data Summary

| Pathway | Key Intermediate | Typical Precursors | Key Reagents | Reported Yields |

| A | 2,2'-Bipyridine-5-carbonitrile | 2-Bromo-5-cyanopyridine | NiCl₂, Zn, LiAlH₄ | Good to Excellent |

| B | 5-(Halomethyl)-2,2'-bipyridine | 5-Methyl-2,2'-bipyridine | SOCl₂ or PBr₃, NaN₃ | Good |

| C | 2,2'-Bipyridine-5-carbaldehyde | 5-Methyl-2,2'-bipyridine | SeO₂, NaBH₃CN, NH₃ | Moderate to Good |

Note: Yields are highly dependent on specific reaction conditions and scale.

Conclusion and Outlook

The synthesis of this compound can be achieved through several reliable pathways. The choice of a particular route will often depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory.

-

Pathway A is highly efficient, especially if 2,2'-Bipyridine-5-carbonitrile is readily accessible.

-

Pathway B offers flexibility, as the halomethyl intermediate can be used to synthesize a variety of derivatives beyond the primary amine.

-

Pathway C provides an elegant and often high-yielding one-pot procedure from the corresponding aldehyde.

As the demand for functionalized bipyridine ligands continues to grow in drug discovery and materials science, the optimization of these synthetic routes and the development of new, more efficient methods will remain an active area of research.

References

-

Vertex AI Search, Result[12]

-

Vertex AI Search, Result[13]

-

Vertex AI Search, Result[14]

-

Vertex AI Search, Result[15]

-

Vertex AI Search, Result[16]

-

Vertex AI Search, Result[17]

-

Vertex AI Search, Result[10]

-

Vertex AI Search, Result[1]

-

Vertex AI Search, Result[9]

-

Vertex AI Search, Result[6]

-

Vertex AI Search, Result[11]

-

Vertex AI Search, Result[7]

-

Vertex AI Search, Result[18]

-

Vertex AI Search, Result[19]

-

Vertex AI Search, Result[20]

-

Vertex AI Search, Result[3]

-

Vertex AI Search, Result[21]

-

Vertex AI Search, Result[22]

-

Vertex AI Search, Result[23]

-

Vertex AI Search, Result

-

Vertex AI Search, Result[2]

-

Vertex AI Search, Result[8]

-

Vertex AI Search, Result[24]

-

Vertex AI Search, Result[5]

-

Vertex AI Search, Result[25]

-

Vertex AI Search, Result[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2,2’-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ac1.hhu.de [ac1.hhu.de]

- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 8. 2,2'-Bipyridine-5,5'-dicarbonitrile | C12H6N4 | CID 11052781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]

- 15. 2,2'-Bipyridyl-5,5'-dialdehyde | 135822-72-9 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. escholarship.org [escholarship.org]

- 20. Carbocyclic ribosylamines: synthesis of 5-substituted carbocyclic beta-ribofuranosylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A General Approach for Preparing Epidithiodioxopiperazines from Trioxopiperazine Precursors. Enantioselective Total Syntheses of (+)- and (−)- Gliocladine C, (+)-Leptosin D, (+)-T988C, Bionectin A and (+)-Gliocladin A - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ossila.com [ossila.com]

- 24. Poly[2,2′-(4,4′-bipyridine)-5,5′-bibenzimidazole] functionalization of carbon black for improving the oxidation stability and oxygen reduction reaction of fuel cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. reddit.com [reddit.com]

Spectroscopic Characterization of 2,2'-Bipyridin-5-ylmethanamine: A Technical Guide for Researchers

Introduction

2,2'-Bipyridine and its derivatives are fundamental building blocks in coordination chemistry, catalysis, and materials science. The functionalization of the bipyridine core allows for the fine-tuning of its electronic and steric properties, leading to novel applications in areas such as drug development, where these moieties can act as chelating agents or pharmacophores. "2,2'-Bipyridin-5-ylmethanamine," a derivative featuring a reactive aminomethyl group, holds significant potential for further chemical modifications, such as amide bond formation or the introduction of other functional groups. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its subsequent reaction products.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of direct experimental data in the peer-reviewed literature, this guide leverages established spectroscopic principles and data from closely related analogs to predict the spectral characteristics of the title compound.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

-

2D NMR Experiments (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

-

Execute HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.

-

Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts (δ) are presented in the table below. These predictions are based on the analysis of related structures such as 5-methyl-2,2'-bipyridine and general principles of NMR spectroscopy.[1]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3' | 8.6 - 8.7 | d | ~4.5 | Most deshielded proton due to proximity to the nitrogen atom in the unsubstituted ring. |

| H-6 | 8.5 - 8.6 | d | ~2.0 | Deshielded by the adjacent nitrogen and the neighboring pyridine ring. |

| H-4' | 7.8 - 7.9 | td | ~7.7, 1.8 | Typical aromatic proton in a pyridine ring. |

| H-4 | 7.7 - 7.8 | dd | ~8.2, 2.3 | Influenced by the aminomethyl group at the 5-position. |

| H-5' | 7.3 - 7.4 | ddd | ~7.5, 4.8, 1.2 | Shielded relative to other protons on the unsubstituted ring. |

| H-3 | 8.3 - 8.4 | d | ~8.2 | Typical aromatic proton on a substituted pyridine ring. |

| H-6' | 8.4 - 8.5 | d | ~8.0 | Deshielded by the adjacent nitrogen. |

| -CH₂ -NH₂ | 3.8 - 4.0 | s | - | Benzylic protons, singlet due to free rotation. |

| -CH₂-NH₂ | 1.5 - 2.5 | br s | - | Exchangeable protons, chemical shift and multiplicity are solvent and concentration dependent. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are summarized in the following table, with estimations based on data for 5-methyl-2,2'-bipyridine and the incremental effects of an aminomethyl substituent.[1]

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C-2, C-2' | 155 - 157 | Quaternary carbons adjacent to nitrogen are highly deshielded. |

| C-6, C-6' | 148 - 150 | Deshielded due to proximity to nitrogen. |

| C-4' | 136 - 138 | Typical aromatic CH carbon in a pyridine ring. |

| C-4 | 135 - 137 | Similar environment to C-4'. |

| C-5 | 133 - 135 | Quaternary carbon attached to the aminomethyl group. |

| C-3, C-3' | 123 - 125 | Shielded relative to other carbons in the pyridine rings. |

| C-5' | 120 - 122 | Shielded relative to other carbons in the pyridine rings. |

| C H₂-NH₂ | 45 - 50 | Aliphatic carbon attached to a nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Predicted IR Spectrum

The predicted key IR absorption bands for this compound are listed below. These predictions are based on characteristic vibrational frequencies of aromatic amines and bipyridine derivatives.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3300 - 3500 | N-H stretching (amine) | Medium, broad | Characteristic of a primary amine, may show two distinct peaks for symmetric and asymmetric stretches. |

| 3000 - 3100 | C-H stretching (aromatic) | Medium to weak | Typical for C-H bonds on an aromatic ring. |

| 2850 - 2960 | C-H stretching (aliphatic) | Medium to weak | Corresponding to the methylene (-CH₂-) group. |

| 1580 - 1610 | C=C and C=N stretching (aromatic ring) | Strong | Characteristic of the bipyridine ring system. |

| 1400 - 1500 | C=C and C=N stretching (aromatic ring) | Strong | Characteristic of the bipyridine ring system. |

| 1000 - 1200 | C-N stretching | Medium | For the C-NH₂ bond. |

| 700 - 900 | C-H out-of-plane bending (aromatic) | Strong | The pattern of these bands can be indicative of the substitution pattern on the pyridine rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern (fingerprint).

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically produce a prominent molecular ion or protonated molecule, which is useful for determining the molecular weight.

-

-

Mass Analyzer: Use a mass analyzer with good resolution and mass accuracy (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum, plotting relative abundance against the mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The molecular formula of this compound is C₁₁H₁₁N₃, with a monoisotopic mass of 185.0953 Da.

| m/z | Proposed Fragment | Rationale |

| 185 | [M]⁺ | Molecular ion (in EI-MS) or [M+H]⁺ (in ESI-MS). |

| 184 | [M-H]⁺ | Loss of a hydrogen radical. |

| 170 | [M-NH₂]⁺ | Loss of the amino radical. |

| 169 | [M-NH₃]⁺ | Loss of ammonia. |

| 156 | [C₁₀H₈N₂]⁺ | Loss of the CH₂NH group, resulting in a bipyridine radical cation. |

| 78 | [C₅H₄N]⁺ | Cleavage of the bipyridine ring, corresponding to a pyridine radical cation. |

digraph "Mass_Spec_Fragmentation" { graph [layout=dot, rankdir=LR, splines=true]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C11H11N3]+•\nm/z = 185", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C11H10N2]+•\nm/z = 170\n(-•NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C10H8N2]+•\nm/z = 156\n(-CH3N)", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C5H4N]+•\nm/z = 78", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F1; M -> F2; F2 -> F3; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Synthesis of this compound

While no direct synthesis for this compound has been reported, a plausible synthetic route can be proposed based on established methodologies for the synthesis of bipyridine derivatives and the functionalization of related compounds.[3][4][5][6] A common approach involves the palladium-catalyzed cross-coupling of a functionalized pyridine with a 2-halopyridine.

A potential synthetic pathway could start from 5-bromo-2,2'-bipyridine, which can be synthesized via the coupling of 2-bromopyridine and 2-bromo-5-iodopyridine. The 5-bromo-2,2'-bipyridine can then be converted to the corresponding nitrile, followed by reduction to the amine. Alternatively, starting from 5-methyl-2,2'-bipyridine, a radical bromination followed by nucleophilic substitution with an amine source could yield the desired product.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the proposed experimental protocols, offer a valuable resource for researchers working on the synthesis and characterization of this and related bipyridine derivatives. It is important to emphasize that these are predicted data, and experimental verification is essential for definitive structural confirmation. The information presented herein should serve as a robust framework for the interpretation of experimental results and facilitate the advancement of research in fields that utilize these versatile chemical building blocks.

References

-

PubChem. 5-Methyl-2,2'-bipyridine. National Center for Biotechnology Information. [Link]

- Janiak, C., et al. (1999). Modified Bipyridines: 5,5'-Diamino-2,2'-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 1999(9), 1507-1521.

- Shen, W. Z., Trötscher-Kaus, G., & Lippert, B. (2009). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions, (39), 8203-8214.

- Janiak, C., et al. (2010). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines.

- Schubert, U. S., et al. (2004). Synthesis of 2,2'-bipyridines: from versatile building blocks to sexy architectures and functional (nano)materials. European Journal of Organic Chemistry, 2004(2), 235-254.

-

Loughborough University Research Repository. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. [Link]

- MDPI. (2022).

-

PubChem. 3-(2,2'-Bipyridin-5-Yl)-L-Alanine. National Center for Biotechnology Information. [Link]

-

PubChem. 2,2'-Bipyridine, 5-(bromomethyl)-. National Center for Biotechnology Information. [Link]

-

ResearchGate. (A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B)... [Link]

-

Romanian Journal of Physics. THE INTERCALATION OF PbI2 WITH 2,2′-BIPYRIDINE EVIDENCED BY PHOTOLUMINESCENCE, FT-IR AND RAMAN SPECTROSCOPY. [Link]

-

NIST WebBook. 2,2'-Bipyridine. [Link]

-

Wikipedia. 2,2′-Bipyridine. [Link]

Sources

A Technical Guide to the Solubility and Stability of 2,2'-Bipyridin-5-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridin-5-ylmethanamine is a heterocyclic organic compound featuring a bipyridine core functionalized with a methanamine group. The bipyridine moiety is a well-known chelating agent for various metal ions, making its derivatives valuable in coordination chemistry, catalysis, and materials science. The introduction of the aminomethyl group provides a site for further functionalization or can influence the molecule's biological activity and physicochemical properties. This guide provides an in-depth analysis of the anticipated solubility and stability of this compound, drawing upon the established characteristics of the bipyridine and aminomethylpyridine scaffolds. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document offers a robust framework for its handling, characterization, and application in a research and development setting.

I. Physicochemical Properties: An Overview

The structure of this compound, with its aromatic bipyridine core and a basic aminomethyl substituent, suggests a compound with moderate polarity. The presence of nitrogen atoms in the pyridine rings allows for hydrogen bonding, which will influence its solubility in protic solvents.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Appearance | Storage Conditions |

| This compound | C₁₁H₁₁N₃ | 185.23 | Off-white to light yellow solid | 2-8°C, under inert gas |

| [2,2'-Bipyridine]-5,5'-diamine | C₁₀H₁₀N₄ | 186.21 | Off-white to light yellow Solid | 2–8 °C, under inert gas (nitrogen or Argon)[1] |

| 2,2'-Bipyridine | C₁₀H₈N₂ | 156.18 | White to light red crystalline powder | Room temperature[1] |

II. Solubility Profile

The solubility of this compound is expected to be influenced by the solvent's polarity, pH, and the potential for salt formation.

Aqueous Solubility

The parent compound, 2,2'-bipyridine, is slightly soluble in water[2]. The presence of the hydrophilic aminomethyl group in this compound is expected to enhance its aqueous solubility compared to the parent bipyridine. However, it is anticipated to remain sparingly soluble in neutral water. The basicity of the aminomethyl group (and to a lesser extent, the pyridine nitrogens) means that the solubility will be highly dependent on pH. In acidic solutions, the formation of a protonated salt (e.g., hydrochloride salt) will significantly increase its water solubility.

Organic Solvent Solubility

Bipyridines are generally soluble in a range of organic solvents[2]. It is predicted that this compound will be soluble in polar organic solvents such as:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Chlorinated Solvents: Dichloromethane, Chloroform

Its solubility in nonpolar solvents like hexanes or toluene is expected to be limited.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water (neutral) | Sparingly soluble | Bipyridine core is hydrophobic, aminomethyl group adds some polarity. |

| Aqueous Acid (e.g., 0.1 M HCl) | Soluble | Formation of a highly polar hydrochloride salt. |

| Aqueous Base (e.g., 0.1 M NaOH) | Sparingly soluble | The free base is less polar than its protonated form. |

| Methanol / Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding. |

| DMSO / DMF | Soluble | Polar aprotic solvents effective at solvating polar molecules. |

| Dichloromethane | Soluble | Moderately polar solvent. |

| Hexanes | Insoluble | Nonpolar solvent, unlikely to solvate the polar functional groups. |

Experimental Protocol: Determining the Solubility of this compound

This protocol outlines a general method for determining the qualitative and quantitative solubility of the target compound.

Materials:

-

This compound

-

Selection of solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO, dichloromethane, hexanes)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Qualitative Assessment: a. To a series of small vials, add approximately 1-2 mg of this compound. b. Add 1 mL of each test solvent to the respective vials. c. Vortex each vial for 1-2 minutes. d. Visually inspect for complete dissolution. Record observations as "soluble," "sparingly soluble," or "insoluble."

-

Quantitative Assessment (Equilibrium Solubility Method): a. Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in sealed vials. b. Equilibrate the solutions by shaking or rotating at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. c. Centrifuge the vials to pellet the undissolved solid. d. Carefully withdraw a known volume of the supernatant. e. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method. f. Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve. g. Calculate the solubility in mg/mL or mol/L.

Caption: A flowchart illustrating the key steps in determining both qualitative and quantitative solubility.

III. Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. Potential degradation pathways include oxidation, hydrolysis, photodecomposition, and thermal degradation.

Chemical Stability

-

Oxidative Stability: The pyridine rings and the primary amine are susceptible to oxidation. Exposure to strong oxidizing agents or prolonged exposure to air and light should be minimized. The nitrogen-rich nature of the bipyridine core can contribute to its degradation in the presence of certain metals and oxygen[3]. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended[1].

-

Hydrolytic Stability: The aminomethyl group is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions and elevated temperatures, degradation could potentially occur, although this is less common for simple amines.

-

pH Stability: The compound is expected to be most stable in a neutral to moderately basic pH range. In strongly acidic or alkaline solutions, especially at elevated temperatures, the potential for degradation increases.

Physical Stability

-

Thermal Stability: Bipyridine derivatives can exhibit high thermal stability, with some complexes being stable at elevated temperatures. However, the presence of the aminomethyl group may lower the overall thermal stability compared to the unsubstituted bipyridine. Thermal decomposition in air is likely to occur at a lower temperature than under an inert atmosphere. For a related manganese(II) complex with 3-(aminomethyl)pyridine, decomposition was observed at around 500 K (227 °C)[4].

-

Photostability: Bipyridine and its derivatives can be sensitive to light. It is advisable to store the compound in amber vials or protected from light to prevent photochemical degradation.

Experimental Protocol: Assessing the Stability of this compound

This protocol provides a framework for evaluating the stability of the compound under various stress conditions.

Materials:

-

This compound

-

Buffers of various pH (e.g., pH 2, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

HPLC with a stability-indicating method (a method that can separate the parent compound from its degradation products)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Solution Preparation: Prepare solutions of this compound in the different stress condition media (e.g., pH 2 buffer, pH 7 buffer, pH 9 buffer, water with hydrogen peroxide).

-

Time Zero Analysis: Immediately after preparation, analyze an aliquot of each solution by HPLC to determine the initial concentration of the parent compound.

-

Stress Conditions:

-

Hydrolytic Stability: Store the buffered solutions at a specified temperature (e.g., 40 °C) for a defined period (e.g., 7, 14, and 28 days).

-

Oxidative Stability: Store the solution containing hydrogen peroxide at room temperature, protected from light, for a defined period.

-

Thermal Stability (Solid State): Place a known amount of the solid compound in an oven at a set temperature (e.g., 70 °C) and analyze at specified time points.

-

Photostability: Expose a solution of the compound to a controlled light source in a photostability chamber and analyze at specified time points. A control sample should be kept in the dark at the same temperature.

-

-

Time Point Analysis: At each time point, withdraw a sample from each condition, dilute if necessary, and analyze by HPLC.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the time zero concentration. Identify and, if possible, quantify any major degradation products.

Caption: A schematic of a typical workflow for assessing the stability of a compound under various stress conditions.

IV. Conclusion and Recommendations

This compound is a valuable building block with potential applications in diverse fields of chemical research. Based on the chemistry of its constituent moieties, it is predicted to be a solid of moderate polarity, with pH-dependent aqueous solubility and good solubility in polar organic solvents. Its stability is a key consideration; protection from light, strong oxidizing agents, and extreme temperatures and pH is recommended for long-term storage. The experimental protocols provided in this guide offer a systematic approach to empirically determine the precise solubility and stability profile of this compound, which is essential for its successful application in any research or development endeavor.

V. References

-

Wikipedia. Bipyridine. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Gale, P. A., et al. (2014). 6-(Tetrazol-5-yl)-2,2'-bipyridine: a highly selective ligand for the separation of lanthanides(III) and actinides(III). Inorganic chemistry, 53(18), 9754–9761. [Link]

-

Reddit. Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]

-

Klumpp, E. A., et al. (2022). Improved method for the obtaining DTTA-appended 2,2'-bipyridine ligands for lanthanide cations. Chimica Techno Acta, 9(2), 20229210. [Link]

-

Bayer AG. (1993). Process for preparation of 2-amino-5-methyl-pyridine. European Patent EP0569701B1.

-

The University of Manchester. (2014). 6-(Tetrazol-5-yl)-2,2′-bipyridine: A highly selective ligand for the separation of lanthanides(III) and actinides(III). Research Explorer. [Link]

-

Bayer Pharma AG. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Chinese Patent CN113474332A.

-

El-grgawy, A. A., et al. (2020). Poly[2,2′-(4,4′-bipyridine)-5,5′-bibenzimidazole] functionalization of carbon black for improving the oxidation stability and oxygen reduction reaction of fuel cells. New Journal of Chemistry, 44(33), 14225-14234. [Link]

-

Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. Chinese Patent CN103193704A.

-

PubChem. 1-(2,2'-Bithiophen-5-yl)methanamine. [Link]

-

Royal Society of Chemistry. (2010). Analytical Methods. Analytical Methods, 2(1), 1-100. [Link]

-

SANOFI. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. World Intellectual Property Organization Patent WO2025093631A1.

-

Novartis AG. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. United States Patent US9206116B2.

-

PubChem. (2-Ethylpyrimidin-5-YL)methanamine hydrochloride. [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to 2,2'-Bipyridin-5-ylmethanamine

Abstract

The 2,2'-bipyridine scaffold, a cornerstone in coordination chemistry and materials science, has increasingly found application in the intricate world of drug discovery. This technical guide delves into the history, synthesis, and burgeoning significance of a particularly valuable derivative: 2,2'-Bipyridin-5-ylmethanamine. This compound, featuring a reactive primary amine, serves as a critical building block for the construction of complex molecular architectures with therapeutic potential. We will explore the evolution of synthetic strategies leading to this key intermediate, provide detailed experimental protocols, and discuss its emerging role in the development of novel therapeutics, thereby offering a comprehensive resource for researchers and professionals in medicinal chemistry and drug development.

Historical Context: The Legacy of 2,2'-Bipyridine

The story of this compound is intrinsically linked to the rich history of its parent heterocycle, 2,2'-bipyridine. First synthesized in 1888 by Fritz Blau through the dry distillation of copper(II) pyridine-2-carboxylate, 2,2'-bipyridine quickly became a subject of intense study due to its exceptional ability to chelate metal ions.[1] This fundamental property has led to its widespread use as a ligand in catalysis, analytical chemistry, and the development of supramolecular assemblies.[2]

The sustained interest in 2,2'-bipyridine and its derivatives is driven by the diverse applications of the resulting metal complexes and functionalized organic molecules.[2] In the realm of medicine, the 2,2'-bipyridine motif is found in a variety of bioactive natural products, such as caerulomycins and collismycins, which exhibit interesting biological activities.[3] This has inspired medicinal chemists to incorporate this privileged scaffold into novel drug candidates. The introduction of a reactive functional group, such as the methanamine at the 5-position, significantly expands the synthetic utility of the bipyridine core, allowing for its covalent attachment to other molecular fragments to create compounds with tailored pharmacological profiles.

Synthetic Evolution: Crafting this compound

While the parent 2,2'-bipyridine has been accessible for over a century, the targeted synthesis of asymmetrically substituted derivatives like this compound requires more sophisticated strategies. The journey to this specific molecule involves the mastery of modern cross-coupling reactions and functional group transformations.

Establishing the Bipyridine Core: A Survey of Coupling Methodologies

The construction of the 2,2'-bipyridine skeleton is the foundational step. Over the years, several powerful methods have been developed, moving from harsh classical conditions to more versatile and efficient catalytic reactions.

-

Ullmann-type Homocoupling: This early method, while historically significant, often requires high temperatures and can have limitations in substrate scope.[2]

-

Nickel-Catalyzed Homocoupling: Offering milder reaction conditions compared to the Ullmann reaction, nickel-catalyzed couplings have become a workhorse for the synthesis of symmetrical bipyridines.[4]

-

Palladium-Catalyzed Cross-Coupling Reactions: The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, revolutionized the synthesis of both symmetrical and unsymmetrical bipyridines.[5][6] These methods offer high yields, excellent functional group tolerance, and predictable regioselectivity, making them indispensable tools for modern organic synthesis.[5]

Functionalization at the 5-Position: The Gateway to the Methanamine Group

With a robust bipyridine core in hand, the next critical step is the introduction of a precursor to the methanamine group at the 5-position. Two primary strategies have emerged, typically starting from a halogenated bipyridine derivative.

Strategy A: From 5-Bromo-2,2'-bipyridine

A common and versatile starting material is 5-bromo-2,2'-bipyridine, which can be synthesized via Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine.[7] From this intermediate, a cyano group can be introduced, which then serves as a direct precursor to the methanamine.

Strategy B: From 5,5'-Disubstituted Precursors

Alternatively, symmetrical 5,5'-disubstituted bipyridines can be employed, with one of the functional groups being subsequently modified. For instance, 5,5'-dicyano-2,2'-bipyridine can be synthesized and one of the cyano groups selectively reduced.[4]

The Final Transformation: Reduction to the Amine

The final and crucial step is the reduction of a nitrile or a related functional group to the primary amine. The catalytic hydrogenation of a cyanopyridine to the corresponding aminomethylpyridine is a well-established transformation.

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step methodology for the synthesis of this compound, starting from the readily available 5-bromo-2,2'-bipyridine. This protocol is a composite of established synthetic transformations, providing a reliable pathway for researchers.